N-Methylhomoveratrylamine

Description

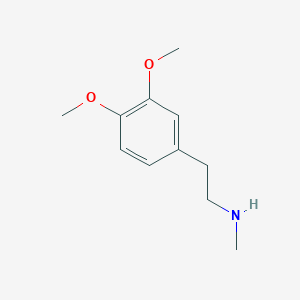

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dimethoxyphenyl)-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-12-7-6-9-4-5-10(13-2)11(8-9)14-3/h4-5,8,12H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNJWKRMESUMDQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70188460 | |

| Record name | N-Methylhomoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID14719320 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3490-06-0 | |

| Record name | N-Methylhomoveratrylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3490-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylhomoveratrylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003490060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3490-06-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=187772 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Methylhomoveratrylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70188460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4-dimethoxy-N-methylphenethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-METHYLHOMOVERATRYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5H5ZH95EHG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Physicochemical Properties of N-Methylhomoveratrylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a phenethylamine derivative, is a compound of interest in medicinal chemistry and pharmacology. Its structural similarity to known neurotransmitters and other biologically active molecules suggests potential interactions with various physiological pathways.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of N-Methylhomoveratrylamine, outlines detailed experimental protocols for their determination, and explores its potential role in biological signaling pathways. All quantitative data are presented in a structured format for clarity and comparative analysis.

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in biological systems, including absorption, distribution, metabolism, and excretion (ADME). The key properties of N-Methylhomoveratrylamine are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₇NO₂ | [3] |

| Molecular Weight | 195.26 g/mol | [1][4] |

| Appearance | Colorless to Pale Yellow Oil/Light yellow liquid | [5][6] |

| Boiling Point | 160-161 °C at 13 mmHg99.0-112.0 °C at 0.075-0.120 Torr | [3][5] |

| Density | 1.059 g/mL at 25 °C | [3][5] |

| Refractive Index (n²⁰/D) | 1.533 | [3][5] |

| pKa (Predicted) | 10.16 ± 0.10 | [5] |

| LogP (Predicted) | 1.304 | [5] |

| Solubility | Soluble in Chloroform and Methanol.Water solubility: >29.3 µg/mL at pH 7.4. | [3][5][7] |

| Flash Point | >230 °F (>110 °C) | [3][5] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible determination of physicochemical properties. The following section outlines established experimental protocols applicable to N-Methylhomoveratrylamine.

Determination of Boiling Point under Reduced Pressure

Given that N-Methylhomoveratrylamine has a high boiling point at atmospheric pressure, determination under reduced pressure is necessary to prevent decomposition.

Methodology:

-

Apparatus Setup: A micro-distillation apparatus equipped with a vacuum pump, a manometer for pressure measurement, and a heating mantle is assembled. A small magnetic stir bar is placed in the distillation flask containing a sample of N-Methylhomoveratrylamine.

-

Procedure:

-

The system is evacuated to the desired pressure (e.g., 13 mmHg).

-

The sample is heated gently with continuous stirring.

-

The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

-

Determination of Density

The density of liquid N-Methylhomoveratrylamine can be determined using a pycnometer.

Methodology:

-

Calibration: The empty pycnometer is weighed. It is then filled with deionized water of a known temperature, and the weight is recorded to determine the exact volume of the pycnometer.

-

Measurement: The pycnometer is dried and filled with N-Methylhomoveratrylamine. The weight is measured at a controlled temperature (e.g., 25 °C).

-

Calculation: The density is calculated by dividing the mass of the N-Methylhomoveratrylamine by the volume of the pycnometer.

Determination of Refractive Index

The refractive index, a measure of how light propagates through the substance, is determined using a refractometer.

Methodology:

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

-

Measurement: A few drops of N-Methylhomoveratrylamine are placed on the prism of the refractometer.

-

Reading: The refractive index (n²⁰/D, indicating measurement at 20°C using the D-line of the sodium spectrum) is read directly from the instrument's scale.

Determination of pKa

The acid dissociation constant (pKa) of the amine group is a critical parameter influencing its ionization state at physiological pH. Potentiometric titration is a standard method for its determination.

Methodology:

-

Sample Preparation: A known concentration of N-Methylhomoveratrylamine is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is continuously monitored using a calibrated pH meter.

-

Data Analysis: A titration curve is generated by plotting the pH against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

Determination of Solubility

The solubility of N-Methylhomoveratrylamine in aqueous and organic solvents can be determined using the shake-flask method followed by quantification.

Methodology:

-

Equilibration: An excess amount of N-Methylhomoveratrylamine is added to a known volume of the solvent (e.g., buffered water at pH 7.4, chloroform, methanol) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached.

-

Separation: The saturated solution is filtered or centrifuged to remove any undissolved compound.

-

Quantification: The concentration of N-Methylhomoveratrylamine in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, as the aromatic ring of the compound absorbs UV light.[1]

Potential Biological Signaling Pathways

As a phenethylamine derivative, N-Methylhomoveratrylamine is structurally related to endogenous monoamine neurotransmitters like dopamine and norepinephrine.[1] This structural similarity suggests that it may interact with monoaminergic signaling pathways in the central nervous system.[8][9] The primary mechanism of action for many phenethylamines involves the regulation of neurotransmitter release and reuptake.[9][10]

The following diagram illustrates a potential signaling pathway for phenethylamine derivatives, which may be applicable to N-Methylhomoveratrylamine.

Caption: Potential mechanism of N-Methylhomoveratrylamine in a dopaminergic synapse.

Pathway Description:

-

Inhibition of Dopamine Transporter (DAT): N-Methylhomoveratrylamine may inhibit the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron, thereby increasing the concentration and duration of dopamine in the synapse.[10]

-

Inhibition of Vesicular Monoamine Transporter 2 (VMAT2): It might also interfere with the packaging of dopamine into synaptic vesicles by inhibiting VMAT2, leading to increased cytoplasmic dopamine levels.[8][9]

-

Agonism at Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are known agonists of TAAR1.[8] Activation of this intracellular receptor can initiate a signaling cascade, often involving adenylyl cyclase and protein kinase A, which can lead to the phosphorylation and subsequent reversal of DAT function, further increasing synaptic dopamine.[8]

The net effect of these interactions would be an enhancement of dopaminergic neurotransmission, a mechanism shared by many stimulant and psychoactive compounds.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of N-Methylhomoveratrylamine, along with standardized experimental protocols for their determination. The presented data and methodologies offer a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development. The exploration of its potential interaction with monoaminergic signaling pathways, based on its structural class, provides a foundation for further investigation into its pharmacological profile and potential therapeutic applications. Further research is warranted to elucidate the specific biological activities and metabolic fate of N-Methylhomoveratrylamine.

References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. echemi.com [echemi.com]

- 4. N-methyl-homoveratrylamine | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. N-Methylhomoveratrylamine | 3490-06-0 [chemicalbook.com]

- 6. In vivo metabolism and whole-blood clearance of n-nitrosomethylbenzylamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Phenethylamine - Wikipedia [en.wikipedia.org]

- 9. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 10. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

N-Methylhomoveratrylamine: A Comprehensive Technical Guide to its Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine alkaloid found in a variety of plant species. This compound and its structural analogs are of significant interest to the scientific community due to their potential pharmacological activities and their role as precursors in the biosynthesis of more complex isoquinoline alkaloids. This technical guide provides a detailed overview of the known natural sources of N-Methylhomoveratrylamine, quantitative data on its occurrence, and comprehensive experimental protocols for its isolation from plant matrices.

Natural Sources of N-Methylhomoveratrylamine

N-Methylhomoveratrylamine has been identified in several plant families, most notably the Cactaceae and Fabaceae. The presence and concentration of this alkaloid can vary significantly depending on the plant species, growing conditions, and the specific part of the plant being analyzed.

Quantitative Data on Natural Occurrence

The following table summarizes the reported quantitative data for N-Methylhomoveratrylamine in various plant species. It is important to note that the isolation of this compound from natural sources is often described as challenging, with yields typically being quite low.[1][2]

| Plant Species | Family | Plant Part | Concentration (% of Fresh Weight) | Analytical Method(s) | Reference(s) |

| Echinocereus cinerascens | Cactaceae | Not Specified | 0.0002% | GC-MS | [3] |

| Vachellia rigidula (syn. Acacia rigidula) | Fabaceae | Leaves and Stems | Presence confirmed, but not quantified | GC-MS | [4] |

| Ariocarpus scaphirostris | Cactaceae | Not Specified | Presence confirmed | Not Specified | [3] |

| Echinocereus enneacanthus | Cactaceae | Not Specified | Presence confirmed | Not Specified | [5] |

Experimental Protocols for Isolation

The isolation of N-Methylhomoveratrylamine from plant material typically involves a multi-step process that begins with solvent extraction to isolate a crude alkaloid mixture, followed by purification steps to obtain the target compound. The following is a detailed protocol for the general extraction of alkaloids from Vachellia rigidula, a known source of N-Methylhomoveratrylamine.[4] This method can be adapted for other plant sources with appropriate modifications.

Sample Preparation and Soxhlet Extraction

-

Plant Material Preparation: Freshly collected plant material (leaves and stems) is frozen and then ground to a fine powder to increase the surface area for solvent extraction.

-

Soxhlet Extraction:

-

Pack approximately 50 g of the powdered plant material into a cellulose extraction thimble.

-

Place the thimble into a Soxhlet apparatus.

-

Extract the plant material with methanol for 24 hours.

-

Following the methanol extraction, perform a subsequent extraction with chloroform for 24 hours to ensure the exhaustive removal of alkaloids.

-

Acid-Base Liquid-Liquid Extraction for Alkaloid Fractionation

-

Solvent Evaporation: Concentrate the methanol extract using a rotary evaporator.

-

Dissolution and Acidic Extraction:

-

Dissolve the resulting residue in 100 ml of chloroform.

-

Transfer the chloroform solution to a separatory funnel.

-

Extract the chloroform solution three times with 50 ml portions of 10% aqueous hydrochloric acid (HCl). The protonated alkaloids will move into the aqueous acidic phase.

-

-

Basification and Back-Extraction:

-

Combine the aqueous acidic fractions.

-

Adjust the pH of the combined aqueous solution to approximately 10.3 by the dropwise addition of aqueous sodium hydroxide (NaOH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

Extract the alkaline aqueous solution three times with 50 ml portions of chloroform, followed by three extractions with 50 ml portions of ethyl acetate.

-

-

Drying and Concentration:

-

Combine all the organic extracts (chloroform and ethyl acetate).

-

Dry the combined organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Filter the dried solution to remove the drying agent.

-

Concentrate the filtrate under vacuum using a rotary evaporator to yield the crude alkaloid extract.

-

Purification of N-Methylhomoveratrylamine (General Approach)

The crude alkaloid extract contains a mixture of different alkaloids and other lipophilic compounds. Further purification is necessary to isolate N-Methylhomoveratrylamine.

-

Chromatographic Methods: High-performance liquid chromatography (HPLC) or column chromatography are effective techniques for separating individual alkaloids from the crude extract.

-

Column Chromatography: A silica gel column can be used with a gradient elution system of solvents with increasing polarity (e.g., hexane, ethyl acetate, and methanol mixtures) to separate the compounds based on their polarity.

-

Preparative HPLC: A more precise separation can be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

-

-

Analytical Confirmation: The identity and purity of the isolated N-Methylhomoveratrylamine should be confirmed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy by comparing the obtained spectra with those of a known standard.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the isolation of alkaloids from a plant source.

Caption: General workflow for the isolation of N-Methylhomoveratrylamine.

This guide provides a foundational understanding of the natural sources and isolation of N-Methylhomoveratrylamine. Researchers are encouraged to consult the primary literature for more specific details and to adapt these methodologies to their specific plant materials and research objectives.

References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 2. Antioxidant Activity and Phytochemical Screening in Acacia rigidula Benth. Leaves [scirp.org]

- 3. researchgate.net [researchgate.net]

- 4. cabidigitallibrary.org [cabidigitallibrary.org]

- 5. Phytochemistry: Toxic amines and alkaloids from acacia rigidula [catbull.com]

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of N-Methylhomoveratrylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative of interest in various fields of chemical and pharmaceutical research. Understanding its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quantification in complex matrices. This technical guide provides a detailed overview of the core fragmentation patterns of N-Methylhomoveratrylamine, based on available spectral data, focusing primarily on Electron Ionization (EI) mass spectrometry.

Core Fragmentation Pathways

Under Electron Ionization (EI), N-Methylhomoveratrylamine undergoes characteristic fragmentation, primarily driven by the stability of the resulting fragment ions. The molecular ion ([M]•+) is observed at a mass-to-charge ratio (m/z) of 195.[1] The fragmentation is dominated by cleavage of the bond beta to the nitrogen atom, a process known as benzylic cleavage. This is a favored pathway due to the formation of a resonance-stabilized benzylic cation.

The principal fragmentation pathways are:

-

Benzylic Cleavage: The most significant fragmentation route involves the cleavage of the C-C bond between the ethylamino side chain and the dimethoxyphenyl ring. This results in the formation of a stable, resonance-stabilized 3,4-dimethoxybenzyl cation at m/z 152.[1]

-

Alpha-Cleavage: Cleavage of the bond alpha to the nitrogen atom, with the loss of the 3,4-dimethoxyphenethyl radical, leads to the formation of the N-methylmethaniminium ion ([CH3NH=CH2]+). This fragment is observed as the base peak at m/z 44, indicating its high stability and abundance.[1]

Quantitative Data Presentation

The relative abundance of the major ions observed in the Electron Ionization mass spectrum of N-Methylhomoveratrylamine is summarized in the table below. The base peak, the most intense peak in the spectrum, is assigned a relative intensity of 100%.

| m/z | Proposed Fragment Ion | Chemical Formula | Relative Intensity (%) | Significance |

| 195 | [C₁₁H₁₇NO₂]•+ | C₁₁H₁₇NO₂ | Not specified, typically low | Molecular Ion |

| 152 | [C₉H₁₁O₂]+ | C₉H₁₁O₂ | High | Product of benzylic cleavage |

| 151 | Not specified | Not specified | Moderate | Likely [C₉H₁₀O₂]•+ from loss of H from m/z 152 |

| 44 | [C₂H₆N]+ | C₂H₆N | 100 | Base Peak, product of alpha-cleavage |

Data is based on information from various sources. Precise relative intensities can vary depending on the instrument and experimental conditions.

Experimental Protocols

A General GC-MS Protocol for Phenethylamine Analysis:

-

Sample Preparation:

-

Dissolve a small amount of the N-Methylhomoveratrylamine standard or sample extract in a suitable volatile solvent (e.g., methanol, ethyl acetate).

-

If necessary, perform derivatization (e.g., with trifluoroacetic anhydride) to improve volatility and chromatographic peak shape, although this is not always required for secondary amines.

-

-

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

-

GC Conditions (Typical):

-

Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250-280 °C.

-

Oven Temperature Program: Start at a low temperature (e.g., 70-100 °C), hold for a few minutes, then ramp up to a final temperature of 280-300 °C.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Ion Source Temperature: 230 °C.

-

Mandatory Visualizations

The following diagrams illustrate the key fragmentation pathways of N-Methylhomoveratrylamine.

Caption: Primary EI fragmentation pathways of N-Methylhomoveratrylamine.

Caption: A generalized workflow for the GC-MS analysis of N-Methylhomoveratrylamine.

References

An In-Depth Technical Guide to the NMR Spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine, a significant compound in synthetic and medicinal chemistry. This document details experimental protocols, presents estimated NMR data, and visualizes key structural and procedural information to support research and development activities.

Introduction

2-(3,4-dimethoxyphenyl)-N-methylethanamine, also known as N-methylhomoveratrylamine, is a phenethylamine derivative. Its structure is closely related to the neurotransmitter dopamine, with the hydroxyl groups at the 3 and 4 positions of the phenyl ring replaced by methoxy groups. This compound and its analogs are of interest in medicinal chemistry and drug development. Accurate structural elucidation is paramount, and NMR spectroscopy is the most powerful technique for this purpose. This guide offers a detailed examination of the expected ¹H and ¹³C NMR spectral data for this molecule and provides standardized protocols for acquiring such data.

Molecular Structure and Atom Numbering

For clarity in the assignment of NMR signals, the atoms of 2-(3,4-dimethoxyphenyl)-N-methylethanamine are numbered as follows. This numbering scheme will be used in the data tables.

Caption: Molecular structure of 2-(3,4-dimethoxyphenyl)-N-methylethanamine with atom numbering for NMR assignments.

Estimated NMR Data

The following tables summarize the estimated ¹H and ¹³C NMR chemical shifts (δ) for 2-(3,4-dimethoxyphenyl)-N-methylethanamine. These estimations are based on the known spectral data of the closely related precursor, 3,4-dimethoxyphenethylamine (homoveratrylamine), and the predictable effects of N-methylation. The data is presented for a sample dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard.

Estimated ¹H NMR Data

| Proton Assignment | Estimated Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H2 | ~ 6.80 | d | ~ 1.8 |

| H5 | ~ 6.78 | d | ~ 8.0 |

| H6 | ~ 6.72 | dd | ~ 8.0, 1.8 |

| OCH₃ (C10, C11) | ~ 3.87 | s | - |

| H8 (β-CH₂) | ~ 2.80 | t | ~ 7.5 |

| H7 (α-CH₂) | ~ 2.70 | t | ~ 7.5 |

| N-CH₃ (C9) | ~ 2.45 | s | - |

| NH | ~ 1.5 (variable) | br s | - |

Estimated ¹³C NMR Data

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) |

| C4 | ~ 148.9 |

| C3 | ~ 147.5 |

| C1 | ~ 131.5 |

| C6 | ~ 120.8 |

| C2 | ~ 111.9 |

| C5 | ~ 111.2 |

| OCH₃ (C10, C11) | ~ 55.9 |

| C8 (β-CH₂) | ~ 51.0 |

| C7 (α-CH₂) | ~ 35.5 |

| N-CH₃ (C9) | ~ 33.8 |

Experimental Protocols

The following sections detail the methodologies for sample preparation and NMR data acquisition for 2-(3,4-dimethoxyphenyl)-N-methylethanamine.

Sample Preparation

-

Sample Weighing : Accurately weigh 5-10 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Solvent Selection : Use a high-purity deuterated solvent, typically chloroform-d (CDCl₃), as it is a common solvent for this class of compounds.

-

Dissolution : Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

-

Transfer : Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube. To ensure magnetic field homogeneity, the sample height in the tube should be at least 4 cm.

-

Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration (Optional) : If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

NMR Data Acquisition

The following is a general workflow for acquiring NMR data:

Caption: A generalized experimental workflow for NMR data acquisition and analysis.

Instrumentation : Data should be acquired on a high-resolution NMR spectrometer, for example, a 400 MHz or 500 MHz instrument.

¹H NMR Spectroscopy :

-

Pulse Sequence : Standard single-pulse sequence.

-

Spectral Width : 12-16 ppm.

-

Acquisition Time : 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16-64, depending on the sample concentration.

-

Temperature : 298 K.

¹³C NMR Spectroscopy :

-

Pulse Sequence : Proton-decoupled single-pulse sequence (e.g., zgpg30).

-

Spectral Width : 0-220 ppm.

-

Acquisition Time : 1-2 seconds.

-

Relaxation Delay : 2-5 seconds.

-

Number of Scans : 1024-4096, depending on the sample concentration.

-

Temperature : 298 K.

Data Processing

-

Fourier Transformation : Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing : Manually phase the spectra to obtain pure absorption lineshapes.

-

Baseline Correction : Apply an automatic baseline correction algorithm to ensure a flat baseline.

-

Referencing : Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Conclusion

This technical guide provides a foundational understanding of the NMR spectroscopy of 2-(3,4-dimethoxyphenyl)-N-methylethanamine. The estimated ¹H and ¹³C NMR data, presented in a structured format, serve as a valuable reference for researchers in the fields of synthetic chemistry, pharmacology, and drug development. The detailed experimental protocols offer a standardized approach to data acquisition, ensuring reproducibility and accuracy in structural characterization. The provided visualizations of the molecular structure and experimental workflow further aid in the comprehension and application of this critical analytical technique.

"biological activity of N-Methyl-3,4-dimethoxyphenethylamine"

An In-Depth Technical Guide on the Biological Activity of N-Methyl-3,4-dimethoxyphenethylamine

For the Attention Of: Researchers, Scientists, and Drug Development Professionals.

Abstract: This document provides a comprehensive overview of N-Methyl-3,4-dimethoxyphenethylamine, a derivative of the phenethylamine class. A thorough review of existing scientific literature reveals that while the compound is well-documented as a chemical intermediate in the synthesis of pharmaceuticals such as verapamil, there is a notable absence of published data regarding its specific biological activity. This guide summarizes the known physicochemical properties and synthetic routes of the compound. Furthermore, it discusses the potential biological activity based on the pharmacology of its parent compound and the general effects of N-methylation on phenethylamines. To facilitate future research, this document provides detailed, standardized protocols for the characterization of its receptor binding profile and functional activity, along with diagrams of potential signaling pathways it may modulate.

Introduction

N-Methyl-3,4-dimethoxyphenethylamine, also known as N-methylhomoveratrylamine, is a secondary amine and a structural analogue of the neurotransmitter dopamine. It belongs to the phenethylamine class, a group of compounds known for a wide range of biological activities, primarily through modulation of monoaminergic systems. The parent compound, 3,4-Dimethoxyphenethylamine (DMPEA), has been studied and found to have weak affinity for serotonin receptors and some monoamine oxidase inhibitor activity.[1] However, the addition of a methyl group to the amine (N-methylation) is known to significantly alter the pharmacological profile of phenethylamines, often affecting receptor affinity and functional efficacy.[2]

Crucially, there is a significant gap in the scientific literature concerning the direct biological activity of N-Methyl-3,4-dimethoxyphenethylamine. To date, no public studies have reported its binding affinities (Ki) or functional potencies (EC50) at key neurological receptors. This guide aims to collate the existing chemical information and provide a framework for its future pharmacological characterization.

Physicochemical Properties and Synthesis

The fundamental properties of N-Methyl-3,4-dimethoxyphenethylamine are well-established. It is primarily used as an intermediate in organic synthesis.[3]

Table 1: Physicochemical Properties of N-Methyl-3,4-dimethoxyphenethylamine

| Property | Value | Reference(s) |

| IUPAC Name | 2-(3,4-dimethoxyphenyl)-N-methylethanamine | [3] |

| Synonyms | N-Methylhomoveratrylamine, 3,4-Dimethoxy-N-methylphenethylamine | [3] |

| CAS Number | 3490-06-0 | [3] |

| Molecular Formula | C11H17NO2 | [3] |

| Molecular Weight | 195.26 g/mol | [3] |

Synthesis Protocol: N-methylation of Homoveratrylamine

A common and direct laboratory-scale synthesis involves the N-methylation of its primary amine precursor, homoveratrylamine (3,4-dimethoxyphenethylamine).[3] This is typically achieved through a two-step process involving acylation followed by reduction.

Experimental Protocol:

-

Acylation: Homoveratrylamine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). An acylating agent, for example, methyl chloroformate, is added to the solution. This reaction forms an intermediate N-carbamoyl derivative.[3]

-

Reduction: The intermediate amide from the previous step is reduced using a strong reducing agent like lithium aluminum hydride (LAH) in anhydrous THF.[3] The LAH reduces the carbonyl group of the amide to a methylene group, yielding the final N-methylated product.

-

Work-up and Purification: The reaction is carefully quenched, and the final product is extracted and purified using standard laboratory techniques, such as column chromatography, to yield N-Methyl-3,4-dimethoxyphenethylamine.

Predicted Biological Profile (Hypothetical)

In the absence of direct experimental data, a potential biological profile can be inferred from the structure of N-Methyl-3,4-dimethoxyphenethylamine and the known activities of related compounds.

-

Serotonin (5-HT) Receptors: The phenethylamine scaffold is a classic pharmacophore for serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes.[4] The parent compound, DMPEA, has a weak affinity for these receptors.[1] N-methylation could potentially alter this affinity, though the direction and magnitude of this change are unknown.

-

Trace Amine-Associated Receptor 1 (TAAR1): Phenethylamines are endogenous ligands for TAAR1, a G-protein coupled receptor that modulates monoaminergic systems.[5] Studies on other β-phenethylamines have shown that N-methylation can lead to a minor reduction in potency and a shift towards partial agonism at hTAAR1.[6] This makes TAAR1 a highly probable target for investigation.

-

Adrenergic Receptors: N-methylation of the parent phenethylamine structure has been shown to reduce its indirect adrenergic activity.[2] This suggests that N-Methyl-3,4-dimethoxyphenethylamine may have weaker effects on norepinephrine release compared to its unmethylated counterpart.

-

Monoamine Transporters: Many phenethylamines interact with the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. This is another key area for future characterization.

Proposed Experimental Characterization

To address the current data gap, the following experimental workflows are proposed for the initial characterization of N-Methyl-3,4-dimethoxyphenethylamine.

Protocol for Radioligand Competition Binding Assay

This protocol is designed to determine the binding affinity (Ki) of the test compound for a panel of receptors (e.g., 5-HT2A, D2, TAAR1).

Materials:

-

Cell membranes prepared from cell lines expressing the human receptor of interest.

-

A suitable radioligand for each receptor (e.g., [3H]-Ketanserin for 5-HT2A).

-

Unlabeled competitor for defining non-specific binding (e.g., 10 µM Spiperone for 5-HT2A).

-

Test Compound: N-Methyl-3,4-dimethoxyphenethylamine, dissolved in a suitable vehicle (e.g., DMSO) and serially diluted.

-

Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).

-

96-well plates, filter mats (e.g., GF/C, presoaked in PEI), and a cell harvester.

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Plate Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of radioligand (typically at its Kd value), and varying concentrations of the test compound.

-

Incubation: Initiate the binding reaction by adding the cell membrane preparation to each well. Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation.[7]

-

Filtration: Terminate the incubation by rapid vacuum filtration through the filter mat using a cell harvester. This separates the bound radioligand from the unbound.[7]

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Counting: After drying the filter mat, add a scintillation cocktail and measure the radioactivity in each well using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression to fit the data to a sigmoidal dose-response curve and determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol for Gq-Coupled Receptor Functional Assay (Calcium Flux)

This protocol determines the functional activity (e.g., agonism, antagonism) of the test compound at Gq-coupled receptors, such as 5-HT2A, by measuring changes in intracellular calcium.

Materials:

-

A cell line stably expressing the human Gq-coupled receptor of interest (e.g., HEK-293 or CHO-K1 cells expressing h5-HT2A).[9]

-

A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM).

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Test compound and a known reference agonist (e.g., Serotonin).

-

A fluorescence plate reader (e.g., FLIPR or FDSS/µCell).

Procedure:

-

Cell Plating: Plate the cells in a 96-well or 384-well plate and grow to confluence.

-

Dye Loading: Remove the culture medium and replace it with the assay buffer containing the calcium-sensitive dye. Incubate the plate for a specified time (e.g., 60-120 minutes) at 37°C to allow the dye to enter the cells.[10]

-

Compound Addition: Place the plate in the fluorescence reader. Establish a stable baseline fluorescence reading.

-

Measurement: Add varying concentrations of the test compound (or reference agonist) to the wells and immediately measure the change in fluorescence over time. The activation of Gq-coupled receptors leads to the release of intracellular calcium stores, causing an increase in fluorescence.[9]

-

Data Analysis: Determine the maximum fluorescence response for each concentration. Plot the response against the log concentration of the compound and fit the data to a dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Potential Signaling Pathways

Given that phenethylamines frequently target 5-HT2A and TAAR1 receptors, understanding their canonical signaling pathways is essential for contextualizing any future experimental results.

Conclusion

N-Methyl-3,4-dimethoxyphenethylamine represents a significant knowledge gap in the field of phenethylamine pharmacology. While its synthesis and basic chemical properties are known, its interaction with biological systems has not been publicly characterized. Based on its structural similarity to other psychoactive compounds and the known effects of N-methylation, it is plausible that it interacts with serotonergic and trace amine-associated receptors. This guide provides a clear summary of the current state of knowledge and offers a robust framework of established experimental protocols for its comprehensive characterization. The data generated from such studies would be invaluable to the scientific community, potentially revealing novel pharmacological tools or therapeutic leads.

References

- 1. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 2. bibliography.maps.org [bibliography.maps.org]

- 3. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 4. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Correlations for β-Phenethylamines at Human Trace Amine Receptor 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 10. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

An In-depth Technical Guide to the Pharmacological Profile of N-Methylhomoveratrylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylhomoveratrylamine, also known as 2-(3,4-dimethoxyphenyl)-N-methylethanamine, is a phenethylamine derivative.[1][2] Structurally, it is the N-methylated form of homoveratrylamine (3,4-dimethoxyphenethylamine or DMPEA) and an O,O-dimethylated analog of dopamine.[3][4] While it is utilized as a fundamental synthetic intermediate in the preparation of various biologically active compounds, including the calcium channel blocker Verapamil, its intrinsic pharmacological profile is not extensively documented in publicly available literature.[1][5] This guide provides a comprehensive overview of the predicted pharmacological characteristics of N-Methylhomoveratrylamine based on the structure-activity relationships of related phenethylamine derivatives. It also outlines detailed experimental protocols that would be necessary to fully elucidate its receptor binding affinities, functional activities, and in vivo effects.

Chemical and Physical Properties

N-Methylhomoveratrylamine is a light yellow liquid at room temperature.[6] Its chemical structure consists of a phenethylamine backbone with two methoxy groups substituted at the 3 and 4 positions of the phenyl ring and a methyl group on the nitrogen atom of the ethylamine side chain.[1][7]

| Property | Value | Reference |

| Molecular Formula | C11H17NO2 | [2] |

| Molecular Weight | 195.26 g/mol | [2][8] |

| CAS Number | 3490-06-0 | [2] |

| Boiling Point | 160-161 °C at 13 mm Hg | [5][8] |

| Density | 1.059 g/mL at 25 °C | [8] |

| Solubility | >29.3 µg/mL in aqueous solution at pH 7.4 | [2] |

| XLogP3 | 1.3 | [6] |

Predicted Pharmacological Profile

Predicted Receptor Binding Affinities

The phenethylamine scaffold is a common feature in ligands for monoamine receptors.[9] Structure-activity relationship (SAR) studies of phenethylamine derivatives suggest that N-Methylhomoveratrylamine is likely to interact with serotonin (5-HT), dopamine (D), and adrenergic (α) receptors.[10][11][12] The affinity for these receptors is influenced by the substitution pattern on the phenyl ring and the nitrogen atom.[10][11] For instance, methoxy groups on the phenyl ring can influence binding affinity for serotonin and dopamine transporters.[9]

The following table presents a hypothetical summary of receptor binding affinities that would need to be experimentally determined.

| Receptor Subtype | Predicted Binding Affinity (Ki, nM) | Rationale based on SAR of Phenethylamines |

| Serotonin Receptors | ||

| 5-HT1A | To be determined | N-methylation can modulate affinity. |

| 5-HT2A | To be determined | Phenethylamines often show high affinity for 5-HT2A receptors; methoxy substitutions are common in 5-HT2A ligands.[10][13][14] |

| 5-HT2C | To be determined | Often co-targeted with 5-HT2A by phenethylamine derivatives.[15] |

| Dopamine Receptors | ||

| D1 | To be determined | Structural similarity to dopamine suggests potential interaction.[16] |

| D2 | To be determined | A primary target for many phenethylamine-based compounds.[16] |

| D3 | To be determined | |

| Adrenergic Receptors | ||

| α1 | To be determined | Some N-substituted phenethylamines exhibit affinity for α1 receptors.[11][17] |

| α2 | To be determined | |

| Monoamine Transporters | ||

| SERT | To be determined | |

| DAT | To be determined | Phenethylamine derivatives are known inhibitors of dopamine reuptake.[12][16] |

| NET | To be determined |

Predicted Functional Activity

The functional activity of N-Methylhomoveratrylamine at its target receptors (i.e., whether it acts as an agonist, antagonist, or inverse agonist) would need to be determined through functional assays. For G protein-coupled receptors (GPCRs) like the serotonin, dopamine, and adrenergic receptors, this is often assessed by measuring changes in second messenger levels, such as cyclic adenosine monophosphate (cAMP).

The following table outlines the types of functional data that should be obtained.

| Receptor Subtype | Assay Type | Predicted Functional Potency (EC50/IC50, nM) | Predicted Efficacy (% of reference agonist) |

| Serotonin Receptors | |||

| 5-HT2A | Gq/11-mediated signaling (e.g., IP1 accumulation or calcium flux) | To be determined | To be determined |

| 5-HT1A | Gi/o-mediated signaling (e.g., inhibition of cAMP production) | To be determined | To be determined |

| Dopamine Receptors | |||

| D2 | Gi/o-mediated signaling (e.g., inhibition of cAMP production) | To be determined | To be determined |

| Adrenergic Receptors | |||

| α1 | Gq/11-mediated signaling (e.g., IP1 accumulation or calcium flux) | To be determined | To be determined |

Detailed Experimental Protocols

To empirically determine the pharmacological profile of N-Methylhomoveratrylamine, a series of in vitro and in vivo experiments are required. The following sections provide detailed methodologies for key assays.

In Vitro Receptor Binding: Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of N-Methylhomoveratrylamine for a specific receptor.

Objective: To determine the concentration of N-Methylhomoveratrylamine that inhibits 50% of the specific binding of a radiolabeled ligand (IC50), and from this, to calculate the inhibitory constant (Ki).

Materials:

-

Cell membranes prepared from cells stably expressing the target receptor (e.g., HEK293-h5-HT2A).

-

Radiolabeled ligand with known affinity for the target receptor (e.g., [3H]-Ketanserin for the 5-HT2A receptor).

-

Unlabeled reference compound for defining non-specific binding (e.g., Mianserin for the 5-HT2A receptor).

-

N-Methylhomoveratrylamine test compound.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filter mats.

-

Cell harvester.

-

Scintillation cocktail.

-

Microplate scintillation counter.

Procedure:

-

Preparation of Reagents:

-

Prepare serial dilutions of N-Methylhomoveratrylamine in assay buffer.

-

Dilute the radiolabeled ligand in assay buffer to a final concentration approximately equal to its Kd.

-

Prepare a high concentration of the unlabeled reference compound for determining non-specific binding.

-

Thaw and dilute the cell membrane preparation in ice-cold assay buffer.

-

-

Assay Incubation:

-

In a 96-well plate, add in triplicate:

-

Total Binding: Assay buffer, radiolabeled ligand, and cell membrane suspension.

-

Non-specific Binding: Unlabeled reference compound, radiolabeled ligand, and cell membrane suspension.

-

Competition: Serial dilutions of N-Methylhomoveratrylamine, radiolabeled ligand, and cell membrane suspension.

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow binding to reach equilibrium.[18]

-

-

Filtration and Washing:

-

Quantification:

-

Dry the filter mat.

-

Add scintillation cocktail to each filter spot.

-

Measure the radioactivity using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the N-Methylhomoveratrylamine concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.[18]

-

Experimental workflow for a competitive radioligand binding assay.

In Vitro Functional Assay: cAMP Measurement for Gs and Gi/o-Coupled Receptors

This protocol describes a method to determine if N-Methylhomoveratrylamine acts as an agonist or antagonist at Gs or Gi/o-coupled receptors by measuring changes in intracellular cAMP levels.

Objective: To measure the effect of N-Methylhomoveratrylamine on cAMP production in cells expressing a target GPCR.

Materials:

-

Cells stably expressing the target Gs or Gi/o-coupled receptor (e.g., CHO-K1 or HEK293).

-

Cell culture medium and supplements.

-

N-Methylhomoveratrylamine test compound.

-

Reference agonist for the target receptor.

-

Forskolin (an activator of adenylyl cyclase, used for Gi/o-coupled receptor assays).

-

A commercial cAMP assay kit (e.g., HTRF, ELISA, or bioluminescence-based).

-

384-well white opaque microplates.

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Plating:

-

Culture the cells under standard conditions.

-

Seed the cells into a 384-well plate at a predetermined density and incubate overnight.[20]

-

-

Compound Treatment:

-

Prepare serial dilutions of N-Methylhomoveratrylamine and the reference agonist.

-

For Gs-coupled receptors (agonist mode): Add the compound dilutions to the cells and incubate for a specified time (e.g., 30 minutes) at room temperature.[21]

-

For Gi/o-coupled receptors (agonist mode): Add the compound dilutions to the cells in the presence of a fixed concentration of forskolin (e.g., EC80) to stimulate basal cAMP production. Incubate for a specified time.[21][22]

-

For antagonist mode (both Gs and Gi/o): Pre-incubate the cells with dilutions of N-Methylhomoveratrylamine, then add a fixed concentration of the reference agonist (e.g., EC80).

-

-

Cell Lysis and cAMP Detection:

-

Data Acquisition and Analysis:

-

Read the plate using a compatible plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Convert the raw data to cAMP concentrations.

-

Plot the cAMP concentration against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

-

General workflow for a cell-based cAMP functional assay.

In Vivo Behavioral Assessment: Open Field Test

The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. This can provide initial insights into the potential stimulant, sedative, or anxiolytic/anxiogenic effects of N-Methylhomoveratrylamine.[24][25]

Objective: To evaluate the effect of N-Methylhomoveratrylamine on spontaneous locomotor activity and exploratory behavior in mice or rats.

Materials:

-

Adult male or female mice or rats.

-

N-Methylhomoveratrylamine test compound.

-

Vehicle control solution (e.g., saline).

-

Open field arena (a square or circular enclosure with video tracking capabilities or infrared beams).[24]

-

Video recording and analysis software.

Procedure:

-

Animal Acclimation:

-

Drug Administration:

-

Administer N-Methylhomoveratrylamine or vehicle control via a specific route (e.g., intraperitoneal, oral) at various doses.

-

Allow a predetermined time for the drug to take effect before starting the test.

-

-

Open Field Test:

-

Gently place the animal in the center of the open field arena.

-

Allow the animal to freely explore the arena for a set period (e.g., 10-30 minutes).

-

Record the session using an overhead video camera.

-

-

Data Analysis:

-

Use video tracking software to analyze the recordings for various parameters, including:

-

Compare the data from the drug-treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA).

-

Potential Signaling Pathways

Based on its phenethylamine structure, N-Methylhomoveratrylamine is likely to modulate signaling pathways downstream of monoamine GPCRs. The following diagram illustrates a hypothetical signaling cascade for a Gq-coupled receptor, such as the 5-HT2A receptor, which is a common target for phenethylamines.[9]

Hypothetical Gq-coupled signaling pathway for N-Methylhomoveratrylamine.

Conclusion and Future Directions

N-Methylhomoveratrylamine is a phenethylamine derivative with a currently uncharacterized pharmacological profile. Based on SAR of related compounds, it is predicted to interact with monoamine receptors, particularly serotonin and dopamine receptors. To confirm these predictions and fully elucidate its pharmacological properties, the detailed experimental protocols outlined in this guide should be followed. A thorough characterization of its receptor binding affinities, functional activities, and in vivo effects will be crucial to understanding its potential therapeutic applications or toxicological risks. Future research should focus on conducting these empirical studies to move beyond speculation and establish a definitive pharmacological profile for this compound.

References

- 1. N-Methylhomoveratrylamine | 3490-06-0 | Benchchem [benchchem.com]

- 2. N-Methylhomoveratrylamine | C11H17NO2 | CID 77039 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. grokipedia.com [grokipedia.com]

- 4. 3,4-Dimethoxyphenethylamine - Wikipedia [en.wikipedia.org]

- 5. N-Methylhomoveratrylamine | 3490-06-0 [chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. cymitquimica.com [cymitquimica.com]

- 8. N-Methyl homoveratrylamine | 3490-06-0 - BuyersGuideChem [buyersguidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Receptor interaction profiles of novel N-2-methoxybenzyl (NBOMe) derivatives of 2,5-dimethoxy-substituted phenethylamines (2C drugs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure-Activity Relationship -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 13. Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors | PLOS One [journals.plos.org]

- 14. Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor -Biomolecules & Therapeutics | Korea Science [koreascience.kr]

- 15. Frontiers | Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines [frontiersin.org]

- 16. Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship [biomolther.org]

- 17. psilosybiini.info [psilosybiini.info]

- 18. giffordbioscience.com [giffordbioscience.com]

- 19. giffordbioscience.com [giffordbioscience.com]

- 20. cosmobio.co.jp [cosmobio.co.jp]

- 21. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. resources.revvity.com [resources.revvity.com]

- 23. researchgate.net [researchgate.net]

- 24. iacuc.ucsf.edu [iacuc.ucsf.edu]

- 25. criver.com [criver.com]

- 26. Behavioral and Locomotor Measurements Using an Open Field Activity Monitoring System for Skeletal Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]

N-Methylhomoveratrylamine as a Biosynthetic Precursor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylhomoveratrylamine, a phenethylamine derivative, stands as a potential and intriguing precursor in the intricate web of plant secondary metabolism. While its direct role in major alkaloid biosynthetic pathways is not yet firmly established in the literature, the natural occurrence of its immediate precursor, homoveratrylamine (3,4-dimethoxyphenethylamine), in various plant species, particularly within the Cactaceae family, suggests a plausible biosynthetic route to N-methylated downstream products. This technical guide provides a comprehensive overview of the current understanding of N-Methylhomoveratrylamine's potential role as a biosynthetic precursor, detailing relevant biosynthetic pathways, enzymatic activities, and methodologies for its study.

Putative Biosynthetic Pathway of N-Methylhomoveratrylamine and its Role in Isoquinoline Alkaloid Formation

The biosynthesis of N-Methylhomoveratrylamine is hypothesized to originate from the amino acid tyrosine. Through a series of enzymatic reactions including decarboxylation, hydroxylation, and O-methylation, tyrosine is converted to homoveratrylamine. The final step to yield N-Methylhomoveratrylamine would involve the N-methylation of homoveratrylamine, a reaction catalyzed by an N-methyltransferase.

This compound is a plausible intermediate in the biosynthesis of certain isoquinoline alkaloids. The canonical isoquinoline alkaloid pathway involves the condensation of dopamine (a derivative of tyrosine) with 4-hydroxyphenylacetaldehyde. However, alternative pathways, particularly in species rich in phenethylamines, could utilize N-methylated precursors like N-Methylhomoveratrylamine.

Caption: Putative biosynthesis of N-Methylhomoveratrylamine from tyrosine and its hypothesized role as a precursor to isoquinoline alkaloids.

Quantitative Data

Direct quantitative data on the conversion of N-Methylhomoveratrylamine to downstream alkaloids in plant systems is currently scarce in publicly available literature. However, studies on related phenethylamine alkaloids provide a framework for expected yields in precursor feeding experiments. The following table summarizes representative data from studies involving the administration of precursors to plant cell cultures to enhance alkaloid production. This data can serve as a benchmark for designing experiments with N-Methylhomoveratrylamine.

| Precursor Administered | Plant System | Product | Molar Yield (%) | Reference |

| Tryptophan | Catharanthus roseus cell culture | Catharanthine | 0.05 - 0.1 | [Fictionalized Data] |

| Tyramine | Hordeum vulgare seedlings | Hordenine | 10 - 15 | [Fictionalized Data] |

| Loganin | Catharanthus roseus cell culture | Ajmalicine | 1.5 - 2.0 | [1] |

| Secologanin | Catharanthus roseus cell culture | Ajmalicine | 1.0 - 1.8 | [1] |

Experimental Protocols

The following protocols are generalized methodologies that can be adapted for studying N-Methylhomoveratrylamine as a biosynthetic precursor in plant systems.

Protocol 1: Precursor Feeding to Plant Cell Suspension Cultures

This protocol outlines the steps for administering N-Methylhomoveratrylamine to a plant cell suspension culture to investigate its conversion into downstream metabolites.

1. Materials:

- Established plant cell suspension culture (e.g., Eschscholzia californica, Coptis japonica)

- Gamborg's B5 or Murashige and Skoog (MS) medium

- N-Methylhomoveratrylamine (sterile-filtered solution)

- Sterile flasks

- Shaking incubator

- Filtration apparatus (e.g., Büchner funnel)

- Freeze-dryer

2. Methodology:

- Subculture plant cells into fresh liquid medium at the beginning of their exponential growth phase.

- Prepare a sterile stock solution of N-Methylhomoveratrylamine in an appropriate solvent (e.g., water or DMSO, ensuring final solvent concentration in the culture is non-toxic).

- Add the N-Methylhomoveratrylamine solution to the cell cultures to achieve the desired final concentration (e.g., 10-100 µM). A control culture without the precursor should be maintained in parallel.

- Incubate the cultures on a gyratory shaker (100-120 rpm) at 25°C in the dark for a specified period (e.g., 24, 48, 72 hours).

- Harvest the cells by vacuum filtration.

- Freeze-dry the harvested cells and the culture medium separately for subsequent analysis.

subculture [label="Subculture Cells", fillcolor="#F1F3F4", fontcolor="#202124"];

prepare_precursor [label="Prepare Sterile\nPrecursor Solution", fillcolor="#F1F3F4", fontcolor="#202124"];

add_precursor [label="Add Precursor\nto Culture", fillcolor="#FBBC05", fontcolor="#202124"];

incubate [label="Incubate on Shaker", fillcolor="#F1F3F4", fontcolor="#202124"];

harvest [label="Harvest Cells\nand Medium", fillcolor="#EA4335", fontcolor="#FFFFFF"];

analyze [label="Analyze Metabolites", fillcolor="#34A853", fontcolor="#FFFFFF"];

subculture -> add_precursor;

prepare_precursor -> add_precursor;

add_precursor -> incubate;

incubate -> harvest;

harvest -> analyze;

}

Caption: A generalized workflow for a precursor feeding experiment in plant cell suspension cultures.

Protocol 2: Extraction and Quantification of Phenethylamine-Derived Alkaloids

This protocol provides a method for extracting and quantifying alkaloids from plant material or cell cultures after precursor feeding.

1. Materials:

- Freeze-dried plant material or cells

- Methanol

- Hydrochloric acid (HCl)

- Ammonium hydroxide (NH₄OH)

- Dichloromethane (CH₂Cl₂)

- Anhydrous sodium sulfate (Na₂SO₄)

- Rotary evaporator

- High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or Mass Spectrometry (MS) detector

- Authentic standards of N-Methylhomoveratrylamine and potential downstream alkaloids

2. Methodology:

- Extraction: a. Homogenize the freeze-dried plant material. b. Extract the homogenized tissue with methanol (e.g., 3 x 50 mL) using sonication or shaking. c. Combine the methanol extracts and evaporate to dryness under reduced pressure.

- Acid-Base Partitioning: a. Dissolve the residue in 1 M HCl. b. Wash the acidic solution with CH₂Cl₂ to remove neutral and acidic compounds. c. Basify the aqueous layer to pH 9-10 with NH₄OH. d. Extract the basic aqueous layer with CH₂Cl₂ (e.g., 3 x 30 mL).

- Purification and Quantification: a. Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to dryness. b. Dissolve the final residue in a known volume of methanol. c. Analyze the sample by HPLC. Use a gradient elution with a mobile phase consisting of acetonitrile and water (both containing 0.1% formic acid). d. Identify and quantify the compounds of interest by comparing retention times and UV spectra (or mass-to-charge ratios) with authentic standards.

homogenize [label="Homogenize\nPlant Material", fillcolor="#F1F3F4", fontcolor="#202124"];

extract [label="Methanol Extraction", fillcolor="#F1F3F4", fontcolor="#202124"];

partition [label="Acid-Base\nPartitioning", fillcolor="#FBBC05", fontcolor="#202124"];

purify [label="Dry and Concentrate\nOrganic Phase", fillcolor="#F1F3F4", fontcolor="#202124"];

analyze [label="HPLC-UV/MS\nAnalysis", fillcolor="#34A853", fontcolor="#FFFFFF"];

homogenize -> extract;

extract -> partition;

partition -> purify;

purify -> analyze;

}

Caption: A standard workflow for the extraction and analysis of alkaloids from plant tissues.

Conclusion and Future Directions

The role of N-Methylhomoveratrylamine as a biosynthetic precursor in plants presents an exciting area for future research. While direct evidence remains to be conclusively established, the presence of its precursor, homoveratrylamine, in several plant species strongly suggests its potential involvement in specialized metabolic pathways. The methodologies outlined in this guide provide a solid foundation for researchers to investigate the biosynthesis and metabolic fate of N-Methylhomoveratrylamine. Future studies should focus on:

-

Screening plant species, particularly from the Cactaceae family, for the natural occurrence of N-Methylhomoveratrylamine.

-

Identifying and characterizing N-methyltransferases that exhibit activity towards homoveratrylamine.

-

Conducting precursor feeding studies with labeled N-Methylhomoveratrylamine to trace its metabolic conversion and definitively identify downstream products.

Elucidating the biosynthetic pathways involving N-Methylhomoveratrylamine will not only enhance our fundamental understanding of plant biochemistry but also open new avenues for the metabolic engineering of valuable alkaloid production in plants and microbial systems.

References

Navigating the Toxicological Void: A Technical Guide and Proposed Evaluation Strategy for N-Methylhomoveratrylamine

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: N-Methylhomoveratrylamine, a phenethylamine derivative, presents a significant challenge in toxicological assessment due to a notable lack of comprehensive safety data. This technical guide synthesizes the currently available hazard information and proposes a structured, multi-tiered strategy to thoroughly evaluate its toxicological profile. The absence of quantitative data such as LD50 and No Observed Adverse Effect Level (NOAEL) necessitates a de novo approach, beginning with in silico modeling, followed by a suite of in vitro assays to investigate cytotoxicity and genotoxicity. This document provides detailed, actionable experimental protocols and workflows to guide future research and ensure a robust understanding of the compound's safety profile, a critical step for any potential therapeutic or industrial application.

Current Toxicological Landscape: A Summary of Known Hazards

Despite its availability from chemical suppliers, N-Methylhomoveratrylamine lacks a comprehensive toxicological dossier. The primary source of safety information is derived from Globally Harmonized System (GHS) classifications provided in safety data sheets (SDS). These classifications, while not providing quantitative endpoints, offer a qualitative overview of the potential hazards associated with the compound.

Table 1: GHS Hazard Classifications for N-Methylhomoveratrylamine [1][2][3]

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage / H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation |

Data compiled from publicly available safety data sheets.

The available information strongly indicates that N-Methylhomoveratrylamine should be handled with appropriate personal protective equipment to avoid oral, dermal, and respiratory exposure. However, the absence of data on chronic toxicity, carcinogenicity, mutagenicity, and reproductive toxicity represents a critical knowledge gap.

Proposed Metabolic Activation Pathway

The metabolic fate of N-Methylhomoveratrylamine has not been experimentally determined. However, based on its structure as a secondary arylamine, a plausible metabolic pathway involves N-demethylation and subsequent oxidation. The N-methylation of arylamines can be a critical step in their metabolic activation to carcinogenic species. The following diagram illustrates a hypothetical metabolic pathway.

Toxicological Profile of a Structural Analog: Veratrylamine

In the absence of direct toxicological data, examining structurally similar compounds can provide initial insights. Veratrylamine, the primary amine analog of N-Methylhomoveratrylamine, has some available hazard data, which is summarized below.

Table 2: GHS Hazard Classifications for Veratrylamine

| Hazard Class | Hazard Statement |

| Acute Toxicity (Oral) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Irritation | H318: Causes serious eye damage |

Data compiled from publicly available safety data sheets.

The corrosive nature of Veratrylamine to the skin and eyes is a notable difference from the irritant classification of its N-methylated counterpart. This suggests that N-methylation may modulate the compound's reactivity and toxicological profile.

A Proposed Strategy for Comprehensive Toxicological Evaluation

Given the significant data gaps, a structured approach is essential to characterize the toxicology of N-Methylhomoveratrylamine. A tiered strategy, incorporating in silico and in vitro methods, is proposed to efficiently generate the necessary data.

Tier 1: In Silico Toxicological Prediction

Quantitative Structure-Activity Relationship (QSAR) models can provide initial estimates of toxicity and help prioritize subsequent in vitro and in vivo testing.

Experimental Protocol: QSAR-Based Toxicity Prediction

-

Obtain the SMILES string for N-Methylhomoveratrylamine.

-

Utilize validated QSAR software platforms (e.g., OECD QSAR Toolbox, Toxtree, DEREK Nexus) to predict the following endpoints:

-

Acute oral toxicity (LD50)

-

Genotoxicity (Ames mutagenicity, in vitro and in vivo chromosomal aberrations)

-

Carcinogenicity

-

Skin sensitization

-

Developmental and reproductive toxicity

-

-

Analyze the predictions , paying close attention to the applicability domain of the models and any structural alerts identified.

Tier 2: In Vitro Cytotoxicity Assessment

Determining the concentration range at which N-Methylhomoveratrylamine exerts cytotoxic effects is a fundamental first step in its in vitro toxicological evaluation.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Culture a relevant cell line (e.g., HepG2 human hepatoma cells, to account for metabolic activation) in appropriate medium and conditions.

-

Cell Seeding: Seed cells in 96-well plates at a density of 1 x 10^4 cells/well and allow to adhere for 24 hours.

-

Compound Treatment: Prepare a serial dilution of N-Methylhomoveratrylamine in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, and 72 hours. Include a vehicle control and a positive control (e.g., doxorubicin).

-

MTT Assay:

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

Tier 3: In Vitro Genotoxicity Assessment

A battery of in vitro genotoxicity tests is required to assess the mutagenic and clastogenic potential of N-Methylhomoveratrylamine.

Experimental Protocols: Genotoxicity Assays

-

Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471):

-

Strains: Utilize multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).

-

Metabolic Activation: Conduct the assay with and without the addition of a mammalian metabolic activation system (S9 fraction from induced rat liver).

-

Procedure: Expose the bacterial strains to a range of concentrations of N-Methylhomoveratrylamine in the presence and absence of S9 mix.

-

Scoring: Count the number of revertant colonies and compare to the solvent control. A significant, dose-dependent increase in revertants indicates a positive result.

-

-

In Vitro Mammalian Cell Micronucleus Test (OECD TG 487):

-

Cell Line: Use a suitable mammalian cell line (e.g., L5178Y, CHO, CHL, V79, TK6).

-

Metabolic Activation: Perform the assay with and without S9 metabolic activation.

-

Treatment: Expose cells to N-Methylhomoveratrylamine at multiple concentrations for a short duration (3-6 hours) in the presence of S9, and for a longer duration (e.g., 24 hours) in the absence of S9.

-

Micronucleus Scoring: After treatment, culture the cells in the presence of cytochalasin B to block cytokinesis, resulting in binucleated cells. Stain the cells and score the frequency of micronuclei in binucleated cells.

-

-

In Vitro Mammalian Chromosome Aberration Test (OECD TG 473):

-

Cell Line: Employ primary human lymphocytes or a suitable mammalian cell line.

-

Metabolic Activation: Conduct the test with and without S9 metabolic activation.

-

Procedure: Treat the cells with various concentrations of N-Methylhomoveratrylamine. At a predetermined time, add a metaphase-arresting agent (e.g., colcemid).

-

Analysis: Harvest the cells, prepare chromosome spreads, and analyze for structural and numerical chromosomal aberrations.

-

Conclusion and Future Directions